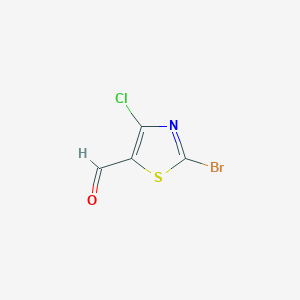
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C4HBrClNOS and a molecular weight of 226.48 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, often involves reactions with thiourea and substituted thioamides . The Baylis–Hillman reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with a nucleophile in the presence of a tertiary amine, is also a common method used in the synthesis of thiazole derivatives .Molecular Structure Analysis
The thiazole ring in 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, have been found to undergo various chemical reactions. For instance, they can participate in the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .科学的研究の応用
Antimicrobial Applications
Thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, have been found to possess significant antimicrobial properties. They are used in the development of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .
Anticancer Activities
Some thiazole compounds have shown potential in cancer treatment. For instance, tiazofurin, a thiazole derivative, is recognized for its antineoplastic properties. Researchers are exploring the modification of thiazole-based compounds to enhance their antitumor activities .
Antifungal Properties
Thiazoles are also utilized in the synthesis of antifungal agents. Abafungin is an example of a thiazole derivative with antifungal activity, highlighting the role of thiazoles in treating fungal infections .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiazole derivatives make them valuable in pharmaceutical applications. They are incorporated into drugs that aim to reduce inflammation and alleviate pain .
Antioxidant Potential
Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some compounds have demonstrated potent antioxidant activity, which is crucial in protecting cells from oxidative stress .
Antihypertensive and Cardiovascular Applications
Thiazole compounds have been associated with antihypertensive activities, making them candidates for the development of drugs that manage high blood pressure and other cardiovascular conditions .
Neuroprotective and Anti-Alzheimer’s Applications
Due to their neuroprotective properties, thiazole derivatives are being studied for their potential use in treating neurodegenerative diseases like Alzheimer’s. They may play a role in the synthesis of neurotransmitters and neuroprotection .
Agricultural Chemicals
Beyond medical applications, thiazole derivatives are used in the synthesis of agrochemicals. Their properties can be harnessed to develop pesticides and fungicides that protect crops from various diseases and pests .
作用機序
Target of Action
It is known that thiazole derivatives can interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Thiazole derivatives can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been shown to influence various biochemical pathways
Result of Action
It is known that thiazole derivatives can have various biological effects, depending on their specific structures and the physiological systems they interact with .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
特性
IUPAC Name |
2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-3(6)2(1-8)9-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBUJEAWHKPSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |
CAS RN |
533887-89-7 |
Source


|
| Record name | 2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

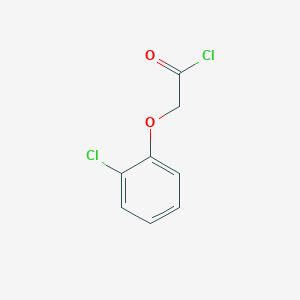
![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

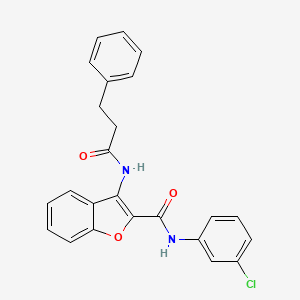
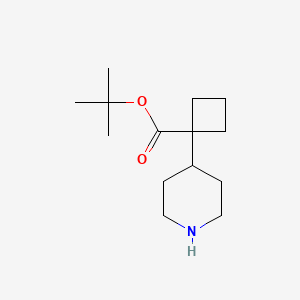
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)
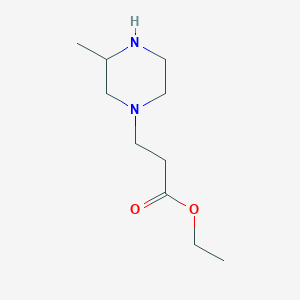
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)
